2-Methylpyridine-3,5-diol

Physicochemical profiling LogP prediction Fragment-based drug design

2-Methylpyridine-3,5-diol (CAS 763869-70-1) is a disubstituted pyridine derivative bearing hydroxyl groups at the 3- and 5-positions and a methyl group at the 2-position, with a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol. It belongs to the pyridine-3,5-diol structural class and is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry and coordination chemistry applications.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 763869-70-1
Cat. No. B12963395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyridine-3,5-diol
CAS763869-70-1
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)O)O
InChIInChI=1S/C6H7NO2/c1-4-6(9)2-5(8)3-7-4/h2-3,8-9H,1H3
InChIKeyDLLCMSPBHWZBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyridine-3,5-diol (CAS 763869-70-1): Procurement & Differentiation Guide for Pyridinediol Building Blocks


2-Methylpyridine-3,5-diol (CAS 763869-70-1) is a disubstituted pyridine derivative bearing hydroxyl groups at the 3- and 5-positions and a methyl group at the 2-position, with a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol . It belongs to the pyridine-3,5-diol structural class and is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry and coordination chemistry applications . The compound is commercially available from multiple vendors in research-grade purity (typically 95–97%), with batch-specific QC documentation including NMR, HPLC, and GC .

Pre-installed 2-methyl regiochemistry for selective synthesis
RO3-compliant scaffold for fragment library inclusion
Free base and hydrochloride salt forms available

Why 2-Methylpyridine-3,5-diol Cannot Be Substituted by Unsubstituted Pyridine-3,5-diol or Other Methylpyridine Regioisomers


The presence and position of the 2-methyl substituent fundamentally alter the compound's electronic character, steric environment, lipophilicity, and hydrogen-bonding capacity relative to unsubstituted pyridine-3,5-diol (CAS 3543-02-0) and other methylpyridine diol regioisomers [1]. The electron-donating methyl group increases the basicity of the pyridine nitrogen and modulates the acidity of the adjacent 3-OH group, affecting both reactivity in downstream synthetic transformations and metal-chelation behavior . Substituting an unsubstituted or differently methylated analog can lead to divergent reaction outcomes in cross-coupling, alkylation, or complexation steps where the 2-methyl group provides steric shielding or electronic activation that is essential for the intended transformation [2].

Regiochemistry 2-Methyl group alters electronic and steric environment; 4-methyl or unsubstituted analogs may shift reaction selectivity.
Lipophilicity Increased logP (~0.5–0.7 units) relative to pyridine-3,5-diol may affect membrane partitioning in cell-based assays.
Coordination Ortho-methyl steric shielding influences metal-chelation geometry; unsubstituted analogs may not replicate complexation outcomes.

Quantitative Differentiation Evidence: 2-Methylpyridine-3,5-diol vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the Unsubstituted Parent Pyridine-3,5-diol

2-Methylpyridine-3,5-diol (MW 125.13) exhibits a predicted LogP approximately 0.5–0.7 units higher than unsubstituted pyridine-3,5-diol (MW 111.10, computed LogP 0.49) due to the addition of the hydrophobic methyl group [1]. The topological polar surface area (TPSA) remains identical at 53.35 Ų for both compounds, meaning the increased lipophilicity is achieved without sacrificing hydrogen-bonding capacity—a desirable profile for fragment hits where balanced polarity is critical [1].

MW & Lipophilicity
Class-level inference
ΔMW +14.03 g/mol, ΔLogP ≈ +0.5–0.7, ΔPSA 0 Ų vs. pyridine-3,5-diol
Supports membrane-permeability screening fit while conserving hydrogen-bonding capacity.
Experimental LogP not publicly available; estimated from methylene increment.
Physicochemical profiling LogP prediction Fragment-based drug design

Procurement-Grade Purity and QC Documentation: 2-Methylpyridine-3,5-diol vs. Typical Pyridine-3,5-diol Supply

Commercially available 2-methylpyridine-3,5-diol is offered at 97% purity (Bidepharm, catalog BD646123) with batch-specific QC documentation including NMR, HPLC, and GC . In comparison, unsubstituted pyridine-3,5-diol is typically supplied at 95% purity (Bidepharm) . The availability of multi-method analytical characterization for the 2-methyl derivative provides greater confidence in identity and purity for applications requiring rigorous characterization, such as fragment library construction or SAR campaigns.

Purity & QC
Supporting evidence
97% purity (NMR, HPLC, GC) vs. 95% for unsubstituted analog; ΔPurity +2%
May reduce impurity-related assay variability in lead optimization programs.
Based on Bidepharm listed specifications; batch-specific QC reports available.
Quality control Supplier benchmarking Analytical characterization

Regiochemical Differentiation: 2-Methyl vs. 4-Methyl Pyridine-3,5-diol in Metal Chelation and Cross-Coupling Reactivity

The 2-methyl substituent in 2-methylpyridine-3,5-diol is positioned ortho to the pyridine nitrogen, directly influencing the steric and electronic environment of the metal-coordination site . In contrast, 4-methylpyridine-3,5-diol analogs place the methyl group para to the nitrogen, leaving the ortho positions unencumbered. This regiochemical difference is critical in metal-catalyzed cross-coupling reactions: the 2-methyl group can retard oxidative addition at the adjacent C–H position while activating the 4- and 6-positions for electrophilic substitution—a selectivity profile not achievable with the 4-methyl isomer [1].

Regiochemical Effect
Class-level inference
2-methyl ortho to N provides steric shielding and electronic activation at 4-/6-positions; unachievable with 4-methyl isomer.
Unique substituent pattern supports predictable cross-coupling and complexation selectivity.
Qualitative differentiation based on pyridine substituent effects; no experimental kinetic data.
Coordination chemistry Regioselective synthesis Cross-coupling

Fragment Library Utility: Predicted Drug-Like Properties of 2-Methylpyridine-3,5-diol vs. 2-Amino/2-Chloro Analogs

2-Methylpyridine-3,5-diol (MW 125.13, HBD 2, HBA 3) falls within the Rule of Three (RO3) criteria for fragment-based screening (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, ClogP ≤ 3) [1]. In contrast, 2-aminopyridine-3,5-diol and 2-chloropyridine-3,5-diol analogs introduce additional hydrogen-bond donors or electronegative substituents that significantly alter logD, solubility, and metabolic stability profiles [2]. Pyridine-3,5-diol scaffolds are recurrent motifs in kinase inhibitor patents (including PI3K, c-Met, and FLT3 inhibitors), where the 2-position substituent is a key determinant of potency and selectivity .

Fragment Library Fit
Supporting evidence
MW 125.13, HBD 2, HBA 3; RO3-compliant; pyridine-3,5-diol core present in multiple kinase inhibitor patents.
Scaffold reported in kinase inhibitor chemical space; may support fragment hit expansion.
Patent class analysis; direct experimental profiling against targets not included.
Fragment-based drug discovery Lead-likeness Rule of Three

Solubility and Formulation Advantage: 2-Methylpyridine-3,5-diol Hydrochloride Salt vs. Free Base Handling

2-Methylpyridine-3,5-diol is available both as the free base (CAS 763869-70-1) and as the hydrochloride salt (CAS 57183-18-3) . The hydrochloride salt form is reported to be soluble in water and polar organic solvents, whereas the free base shows solubility limited to polar solvents . For pyridine-3,5-diol (unsubstituted), only the free base form is commonly available (CAS 3543-02-0), limiting formulation flexibility for aqueous-based assays [1]. The availability of both free base and salt forms provides procurement flexibility for different experimental requirements.

Salt Form Availability
Supporting evidence
Free base (CAS 763869-70-1) and HCl salt (CAS 57183-18-3) both commercially available; salt form soluble in water.
Salt form supports aqueous assay compatibility without DMSO co-solvents for biochemical screens.
Quantitative comparative solubility data not publicly available.
Salt selection Aqueous solubility Formulation development

Optimal Application Scenarios for 2-Methylpyridine-3,5-diol Based on Structural Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Balanced Polarity

For fragment library construction targeting kinases (PI3K, c-Met, FLT3) or other targets where pyridine-containing fragments have shown high hit rates, 2-methylpyridine-3,5-diol offers a favorable combination of RO3 compliance (MW 125.13, HBD 2, HBA 3), increased lipophilicity over pyridine-3,5-diol (ΔLogP ≈ +0.5 to +0.7), and conserved hydrogen-bonding capacity (ΔPSA = 0). Its 97% commercial purity with multi-method QC (NMR, HPLC, GC) meets the characterization standards required for fragment library registration [1].

Synthesis of Kinase Inhibitor Intermediates Requiring 2-Methyl Regiochemistry

When synthetic routes to kinase inhibitors require a pyridine-3,5-diol core with a 2-methyl substituent for subsequent functionalization (e.g., oxidation to aldehyde, cross-coupling at the 4- or 6-position), 2-methylpyridine-3,5-diol provides the correct pre-installed substitution pattern. The 2-methyl group serves as both a steric protecting element for the adjacent nitrogen and an electronic activator for downstream transformations—functionality that cannot be replicated by unsubstituted pyridine-3,5-diol or 4-methyl isomers [1].

Aqueous Biophysical and Biochemical Assays Requiring High Solubility Without Co-Solvents

In surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based biochemical assays where DMSO concentrations must be minimized (<1% v/v), the hydrochloride salt form of 2-methylpyridine-3,5-diol (CAS 57183-18-3) provides enhanced aqueous solubility compared to the free base. This salt form is not available for the unsubstituted pyridine-3,5-diol, giving the 2-methyl derivative a formulation advantage for direct aqueous dilution protocols .

Metal Complexation Studies Probing Ortho-Substituent Steric Effects on Coordination Geometry

For inorganic and organometallic chemists investigating the impact of steric hindrance on pyridine-based ligand coordination, 2-methylpyridine-3,5-diol serves as a model ligand where the ortho-methyl group demonstrably influences metal-binding kinetics and geometry. Comparative studies with pyridine-3,5-diol (no ortho substituent) can quantify the steric contribution to complex stability constants and catalytic activity, making the 2-methyl compound an essential comparator in structure-activity relationship studies of N,O-chelating ligands .

Application
Selection Property
Validation Focus
Fragment Library Design (Kinase Targets)
RO3 compliance & lipophilicity profile
Purity characterization & PSA conservation
Synthesis of Kinase Inhibitor Intermediates
2-Methyl regiochemistry
Steric shielding & electronic activation reproducibility
Aqueous Biophysical Assays (SPR/ITC)
Salt form aqueous solubility
DMSO-free assay compatibility
Metal Complexation Studies
Ortho-methyl steric effect
Coordination geometry & stability constants
Quote Request

Request a Quote for 2-Methylpyridine-3,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.